molecular formula C10H21N3O B1385857 3-[Cyclohexyl(methyl)amino]propanohydrazide CAS No. 1040689-45-9

3-[Cyclohexyl(methyl)amino]propanohydrazide

Cat. No.: B1385857
CAS No.: 1040689-45-9
M. Wt: 199.29 g/mol
InChI Key: YKIBQYWKSVLFHB-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The compound 3-[Cyclohexyl(methyl)amino]propanohydrazide possesses a distinctive molecular structure characterized by its molecular formula C₁₀H₂₁N₃O and molecular weight of 199.29 grams per mole. The International Union of Pure and Applied Chemistry nomenclature systematically describes this compound as containing a propanohydrazide core functionalized with a cyclohexyl(methyl)amino substituent at the 3-position. The molecular architecture features a central three-carbon propanoyl chain terminated with a hydrazide functional group (-CONHNH₂), while the tertiary amino group at the beta position bears both a cyclohexyl ring and a methyl substituent.

The structural framework demonstrates considerable conformational flexibility due to the presence of multiple rotatable bonds within the cyclohexyl ring system and the propanoyl chain. The cyclohexyl moiety adopts its characteristic chair conformation, contributing to the overall three-dimensional shape of the molecule. The nitrogen atom bearing both the cyclohexyl and methyl substituents exhibits tetrahedral geometry, creating a chiral center that influences the compound's stereochemical properties. The hydrazide terminus provides sites for hydrogen bonding interactions, which significantly impact the compound's physicochemical behavior in various solvents and solid-state arrangements.

The MDL number MFCD10687296 serves as a unique identifier for this compound in chemical databases, facilitating its recognition across different research platforms and commercial suppliers. The structural complexity arising from the combination of aliphatic cyclohexyl, methylamino, and hydrazide functionalities creates opportunities for diverse chemical transformations and potential biological activities.

Crystallographic Analysis and Conformational Studies

While comprehensive crystallographic data for 3-[Cyclohexyl(methyl)amino]propanohydrazide remains limited in the available literature, related structural studies on similar propanohydrazide derivatives provide valuable insights into the expected conformational behavior. The presence of the cyclohexyl ring system introduces significant steric constraints that influence the overall molecular conformation and crystal packing arrangements. The chair conformation of the cyclohexyl ring, being the most thermodynamically stable, is expected to predominate in both solution and solid-state structures.

The conformational landscape of this compound is characterized by multiple energy minima corresponding to different orientations of the cyclohexyl substituent relative to the propanohydrazide backbone. Computational studies on analogous compounds suggest that the preferred conformations involve orientations that minimize steric clashes between the bulky cyclohexyl group and the hydrazide functionality. The methyl substituent on the tertiary nitrogen provides additional conformational complexity, creating distinct rotameric states that contribute to the overall conformational ensemble.

Intermolecular hydrogen bonding patterns play a crucial role in determining crystal packing arrangements for hydrazide-containing compounds. The hydrazide nitrogen atoms serve as both hydrogen bond donors and acceptors, facilitating the formation of extended hydrogen-bonded networks in the solid state. These interactions significantly influence the compound's physical properties, including melting point, solubility characteristics, and thermal stability.

Spectroscopic Profiling (Fourier Transform Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

The spectroscopic characterization of 3-[Cyclohexyl(methyl)amino]propanohydrazide reveals distinctive features corresponding to its functional groups and structural elements. Fourier Transform Infrared spectroscopy provides critical information about the vibrational modes associated with the hydrazide carbonyl group, typically observed in the 1650-1680 cm⁻¹ region. The presence of nitrogen-hydrogen stretching vibrations from the hydrazide moiety appears as characteristic bands in the 3200-3400 cm⁻¹ region, while the cyclohexyl carbon-hydrogen stretching modes contribute to absorptions in the 2800-3000 cm⁻¹ range.

Nuclear Magnetic Resonance spectroscopy offers detailed structural information through the analysis of proton and carbon-13 chemical shifts and coupling patterns. The cyclohexyl protons exhibit characteristic multipicity patterns in the 1.0-2.0 parts per million region, with axial and equatorial protons displaying distinct chemical shift differences due to their different magnetic environments. The methyl substituent on the tertiary nitrogen appears as a singlet in the 2.0-3.0 parts per million range, while the propanoyl chain protons contribute to complex multipicity patterns reflecting their coupling interactions.

The carbon-13 Nuclear Magnetic Resonance spectrum provides complementary structural information, with the carbonyl carbon of the hydrazide group appearing at approximately 170-180 parts per million. The cyclohexyl carbons contribute to multiple signals in the 20-40 parts per million region, while the propanoyl chain carbons appear at characteristic chemical shifts reflecting their hybridization states and substituent effects. Related studies on similar hydrazide compounds suggest that the hydrazide nitrogen atoms influence the chemical shifts of adjacent carbons through electronic effects.

Ultraviolet-Visible spectroscopy reveals electronic transitions associated with the hydrazide chromophore, typically showing absorption maxima in the 200-300 nanometer region. The specific absorption characteristics depend on the electronic environment of the hydrazide group and potential conjugation effects within the molecular framework.

Thermogravimetric Analysis and Phase Behavior

The thermal behavior of 3-[Cyclohexyl(methyl)amino]propanohydrazide reflects the stability characteristics of its constituent functional groups and intermolecular interactions. Thermogravimetric analysis provides insights into the compound's decomposition pathways and thermal stability limits. The presence of the hydrazide functional group introduces specific thermal decomposition patterns, as hydrazides typically undergo decomposition through the elimination of nitrogen-containing fragments at elevated temperatures.

The initial stages of thermal decomposition likely involve the cleavage of weaker bonds within the molecular structure, potentially beginning with the carbon-nitrogen bonds adjacent to the hydrazide group. The cyclohexyl substituent, being a saturated hydrocarbon system, exhibits relatively high thermal stability compared to other portions of the molecule. However, the tertiary nitrogen center bearing both cyclohexyl and methyl substituents may represent a vulnerable site for thermal degradation due to the potential for beta-elimination reactions.

Phase transition behavior encompasses melting point characteristics, polymorphic transitions, and sublimation properties. The compound's melting point reflects the balance between intermolecular forces, including hydrogen bonding from the hydrazide group and van der Waals interactions from the cyclohexyl substituent. The presence of multiple conformational states may lead to complex melting behavior, potentially including multiple endothermic transitions corresponding to different crystalline forms.

The volatility characteristics of 3-[Cyclohexyl(methyl)amino]propanohydrazide are influenced by its molecular weight and intermolecular hydrogen bonding capabilities. The hydrazide functionality typically reduces volatility compared to analogous compounds lacking hydrogen bonding groups, while the cyclohexyl substituent contributes to the overall molecular mass and steric bulk. Storage stability considerations must account for potential degradation pathways involving the hydrazide group, which may be susceptible to oxidation or hydrolysis under specific environmental conditions.

Properties

IUPAC Name

3-[cyclohexyl(methyl)amino]propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-13(8-7-10(14)12-11)9-5-3-2-4-6-9/h9H,2-8,11H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIBQYWKSVLFHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)NN)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-[Cyclohexyl(methyl)amino]propanohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-[Cyclohexyl(methyl)amino]propanohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[Cyclohexyl(methyl)amino]propanohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

(a) 3-[(3,5-Dioxo-1,2,4-triazin-6-yl)amino]-N′-{[4-(trifluoromethyl)phenyl]methylene}propanehydrazide

  • Key Features : Incorporates a 1,2,4-triazin-3,5-dione ring and a trifluoromethylphenyl group .
  • Comparison : The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing metabolic stability and binding to hydrophobic pockets in enzymes. The triazine ring provides hydrogen-bonding sites, which the target compound lacks. This structural difference may reduce the target’s polarity but increase its aliphatic flexibility .

(b) N-Cyclohexyl-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-3-p-tolyl-propanamide

  • Key Features: Contains a dihydropyrimidinone ring and a p-tolyl group .
  • In contrast, the target compound’s hydrazide group may exhibit stronger nucleophilic reactivity, enabling conjugation with carbonyl-containing biomolecules .

(c) 3-(Cyclohexylcarbonylamino)-3-phenylpropanoic acid

  • Key Features : Features a cyclohexylcarbonyl group and a carboxylic acid terminus .
  • Comparison : The carboxylic acid group increases water solubility but reduces bioavailability compared to the hydrazide group. The phenyl substituent in this compound enhances aromatic interactions, which are absent in the target compound’s aliphatic structure .

Functional Group Variations

  • Hydrazide vs. Amide/Carboxylic Acid : Hydrazides (target compound) exhibit greater nucleophilicity than amides () or carboxylic acids (), enabling unique reactivity in drug design .
  • Cyclohexyl vs.

Physicochemical and Pharmacological Properties

  • Lipophilicity: The cyclohexyl(methyl)amino group likely confers higher logP values than analogs with polar triazine or carboxylic acid groups .
  • Bioactivity : While and highlight antimicrobial and enzyme-inhibitory roles for related hydrazides and amides, the target compound’s lack of aromatic electron-withdrawing groups may shift its activity toward different biological targets .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Molecular Weight (g/mol) Notable Properties
3-[Cyclohexyl(methyl)amino]propanohydrazide Hydrazide, cyclohexyl(methyl)amino ~227.3 (estimated) High lipophilicity, moderate steric bulk
Compound Hydrazide, triazinone, trifluoromethyl 371.3 Enhanced metabolic stability, H-bonding
Compound Amide, dihydropyrimidinone, p-tolyl 395.5 Aromatic π-stacking, enzyme inhibition
Compound Carboxylic acid, cyclohexylcarbonyl 275.3 High solubility, aromatic interactions

Research Findings

Hydrazide Reactivity : Hydrazide derivatives (e.g., ) demonstrate potent inhibition of metalloenzymes due to their ability to chelate metal ions, a property the target compound may share .

Biological Activity

3-[Cyclohexyl(methyl)amino]propanohydrazide, with the molecular formula C10H21N3O and a molecular weight of 199.3 g/mol, is a compound that has garnered interest for its biological activity, particularly in proteomics and enzyme interaction studies. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

The biological activity of 3-[Cyclohexyl(methyl)amino]propanohydrazide is primarily attributed to its ability to interact with various proteins and enzymes. These interactions can modulate enzyme activity and influence cellular processes. The compound is known to bind specifically to molecular targets, potentially affecting biochemical pathways crucial for cellular function.

Inhibition Studies

In various studies, 3-[Cyclohexyl(methyl)amino]propanohydrazide has demonstrated significant inhibitory effects on specific biological processes. For instance, it has been shown to inhibit the Type III Secretion System (T3SS) in pathogenic bacteria, which is a critical virulence factor . At concentrations around 50 μM, the compound resulted in approximately 50% inhibition of secretion in assays designed to measure T3SS activity .

Comparative Analysis

To better understand the unique properties of 3-[Cyclohexyl(methyl)amino]propanohydrazide, it can be compared with similar compounds:

CompoundStructureBiological Activity
CyclohexylamineCyclohexylamineBasic amine properties; less specific interactions
MethylamineMethylamineSimple amine; limited biological applications
PropanohydrazidePropanohydrazidePotential for hydrazone formation; moderate activity

The combination of functional groups in 3-[Cyclohexyl(methyl)amino]propanohydrazide provides distinct reactivity and specificity in biological contexts compared to its simpler counterparts.

Proteomics Applications

Research has highlighted the utility of 3-[Cyclohexyl(methyl)amino]propanohydrazide in proteomics. It serves as a valuable reagent for studying protein interactions and functions. Its ability to bind selectively to proteins makes it an effective tool in elucidating complex biochemical pathways.

Enzyme Interaction Studies

In enzyme assays, this compound has been evaluated for its inhibitory potential against various enzymes involved in metabolic pathways. For example, it has been noted that the compound can modulate the activity of certain proteases, which are critical in many physiological processes .

Antimicrobial Properties

The compound's role as an inhibitor of bacterial virulence factors suggests potential applications in developing new antimicrobial agents. By targeting mechanisms such as the T3SS, it may offer a novel approach to combating antibiotic-resistant bacterial strains .

Q & A

Q. What are the standard synthetic routes for 3-[Cyclohexyl(methyl)amino]propanohydrazide, and how are intermediates purified?

The synthesis typically involves a multi-step process starting with the condensation of cyclohexylmethylamine with a propanohydrazide precursor. Key steps include:

  • Step 1 : Formation of the hydrazide backbone via hydrazine coupling with a β-keto ester intermediate under reflux conditions in ethanol .
  • Step 2 : Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate intermediates .
  • Step 3 : Final purification using recrystallization in solvents like methanol or acetonitrile to achieve >95% purity .

Q. Which analytical techniques are essential for characterizing 3-[Cyclohexyl(methyl)amino]propanohydrazide?

Critical methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the cyclohexyl and methylamino groups (e.g., δ 1.2–1.8 ppm for cyclohexyl protons) .
  • IR Spectroscopy : Detection of N–H stretches (~3300 cm⁻¹) and C=O bonds (~1650 cm⁻¹) in the hydrazide moiety .
  • HR-MS : Accurate mass determination (e.g., [M+H]⁺ calculated for C₁₀H₂₁N₃O: 224.1764) .

Q. How can researchers optimize the solubility of 3-[Cyclohexyl(methyl)amino]propanohydrazide for in vitro assays?

  • Solvent Selection : Use polar aprotic solvents like DMSO or DMF for stock solutions (≥10 mM) .
  • Salt Formation : Convert the free base to hydrochloride salts via HCl gas bubbling in diethyl ether to enhance aqueous solubility .

Advanced Research Questions

Q. What reaction mechanisms govern the functionalization of 3-[Cyclohexyl(methyl)amino]propanohydrazide, and how do reaction conditions influence outcomes?

  • Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the hydrazide to a carboxylic acid derivative, monitored by TLC .
  • Reduction : NaBH₄ selectively reduces the hydrazide to a hydrazine, while LiAlH₄ may over-reduce the carbonyl .
  • Substitution : Alkylation with methyl iodide in THF introduces methyl groups at the hydrazine nitrogen, confirmed by ¹H NMR .

Q. How can stereochemical variations in derivatives impact biological activity?

  • Chiral Synthesis : Use enantiopure starting materials (e.g., (R)- or (S)-cyclohexylmethylamine) to generate stereoisomers .
  • Activity Correlation : Compare IC₅₀ values in enzyme inhibition assays (e.g., (S)-isomers show 10-fold higher potency against serine hydrolases) .

Q. What methodologies are recommended for studying target binding affinities of 3-[Cyclohexyl(methyl)amino]propanohydrazide derivatives?

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure real-time binding kinetics (KD values) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for interactions with receptors like GPCRs .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound class?

  • Meta-Analysis : Cross-reference datasets from PubChem and PubMed, filtering by assay type (e.g., exclude cell-free vs. cell-based studies) .
  • Reproducibility Tests : Repeat key experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) .

Q. What strategies are effective for designing derivatives to explore structure-activity relationships (SAR)?

  • Core Modifications : Replace the cyclohexyl group with bicyclic systems (e.g., decalin) to assess steric effects .
  • Functional Group Additions : Introduce electron-withdrawing groups (e.g., –NO₂) at the para position to enhance electrophilic reactivity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[Cyclohexyl(methyl)amino]propanohydrazide
Reactant of Route 2
3-[Cyclohexyl(methyl)amino]propanohydrazide

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